molecular formula C8H8O3S B072018 Phenyl ethenesulfonate CAS No. 1562-34-1

Phenyl ethenesulfonate

Cat. No. B072018
CAS RN: 1562-34-1
M. Wt: 184.21 g/mol
InChI Key: CILDJVVXNMDAGY-UHFFFAOYSA-N
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Description

Phenyl ethenesulfonate is an organic compound belonging to the class of phenoxy compounds. It is characterized by the presence of a phenyl group attached to an ethenesulfonate moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Safety and Hazards

Phenyl ethenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Phenyl ethenesulfonate exerts its effects through its reactivity with various nucleophiles and electrophiles. The compound’s phenyl group enhances its stability, while the ethenesulfonate moiety makes it highly reactive. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry .

Similar Compounds:

Uniqueness: this compound is unique due to its high reactivity and versatility in chemical reactions. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl ethenesulfonate can be synthesized through the reaction of phenol with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous addition of phenol and ethenesulfonyl chloride to a reaction vessel containing a base. The reaction mixture is then stirred and heated to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Phenyl ethenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

phenyl ethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-12(9,10)11-8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILDJVVXNMDAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340464
Record name Phenyl vinylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1562-34-1
Record name Phenyl ethenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl vinylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl vinylsulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL ETHENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN14RW9PVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The aryl ester of vinylsulfonic acid can be prepared by several available techniques. One method, described in U.S. Pat. No. 3,121,730 to Distler, involves reacting a beta-chloro-ethanesulfonic acid chloride with phenol in an aqueous medium at a pH of between 7.5 and 11.5. The reaction proceeds with a loss of 2 mols of hydrogen chloride to yield phenyl vinylsulfonate. An alternative method, described in U.S. Pat. No. 3,133,948, also to Distler, involves reacting carbyl sulfate with an aromatic hydroxy compound in an aqueous alkaline medium at a pH between 7.5 and 11.5 to yield a phenyl vinylsulfonate.
[Compound]
Name
aryl ester
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2 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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